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Compound Name: 6-Methyl-3-oxo0-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1593315

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-0x0-2,3-dihydropyridazine-4-carboxylic acid

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, the pyridazine ring and its derivatives represent a class of heterocyclic compounds of significant interest
pyridazine nucleus is recognized for its unique physicochemical characteristics, including weak basicity, a notable dipole moment that encourages -
a strong capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions.[3] These attributes make the pyridazine scaffold an attr:
component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to enhance molecular properties.[3][4] Specific
pyridazinone core can improve aqueous solubility and facilitate the formation of crystalline, water-soluble salts—critical advantages in developing vial
candidates.[4] This guide provides an in-depth examination of the core physicochemical properties of a specific derivative, 6-Methyl-3-oxo-2,3-dihyd
4-carboxylic acid, offering field-proven methodologies for its characterization to support researchers and scientists in drug development.

Core Physicochemical Data Summary

A foundational understanding of a compound's properties begins with its fundamental identifiers and physical characteristics. This data is essential fol
assessment, structural confirmation, and predicting its behavior in various chemical and biological systems.

Property Value Source
Molecular Formula CsHsN203 [5]
Molecular Weight 154.12 g/mol [5]
CAS Number 74557-73-6 [5]
SMILES CC1=NNC(=0)C(=C1)C(0)=0 [6]

el INChI=1S/C6HBEN203/c1-3-2-4(6(10)11)5(9)8-7- -
n
3/h2H,1H3,(H,8,9)(H,10,11)

InChl Key MHYFUPKDKSSFRZ-UHFFFAOYSA-N [6]

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The structure of 6-Methyl-3-ox0-2,3-dihydropyridazine-4-cark
containing both a polar heterocyclic ring and a carboxylic acid group, suggests a pH-dependent solubility profile. A systematic approach to solubility t¢
quantifies this property but also confirms the presence of acidic functional groups.[7][8]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic procedure to characterize the solubility of the target compound in various aqueous media, thereby classifying its a
properties.[7][9][10]

Materials:

* 6-Methyl-3-0x0-2,3-dihydropyridazine-4-carboxylic acid
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» Deionized Water

¢ 5% (w/v) Sodium Hydroxide (NaOH) solution

¢ 5% (w/v) Sodium Bicarbonate (NaHCOs) solution[8][9]
* 5% (v/v) Hydrochloric Acid (HCI) solution[7][9]

» Test tubes and vortex mixer

Procedure:

« Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[7][9] Vigorously shake or vortex the mixtu
seconds. Observe for complete dissolution. The presence of a polar functional group is indicated by any degree of solubility.[7]

« Strong Base (NaOH) Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% NaOH solution.[7] Mix thorou
in this medium is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble salt.[7][8]

* Weak Base (NaHCO:s) Solubility: To differentiate between strong and weak acids, test a fresh sample in 0.75 mL of 5% NaHCOs solution.[7][9] The
(release of CO:z gas) or dissolution indicates the presence of a strong organic acid, such as a carboxylic acid, which is acidic enough to protonate t

8l

» Acid (HCI) Solubility: To test for basic functional groups, add a fresh sample to 0.75 mL of 5% HCI solution.[7][9] Insolubility in this medium, combin
solubility in NaOH and NaHCOs, confirms the compound's acidic nature and the absence of a significant basic center like an amine.[10]

Solubility Workflow

(Start with CompouncD

Test in Water

Insoluble

(Effervescence) Insoluble

Result: Strong Acid (Class As) Result: Organic Base (Class B) Result: Neutral/Inert

Click to download full resolution via product page

Caption: Workflow for classifying a compound based on solubility.

Acidity Constant (pKa): Quantifying lonization

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://www.benchchem.com/product/b1593315?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its behavior in physiological environments, which in turn a
absorption, distribution, metabolism, and excretion (ADME). For an acidic compound, the pKa dictates the degree of ionization at a given pH. Potenti
is a robust and widely accepted method for its determination.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a validated method for determining the pKa by monitoring pH changes upon the addition of a titrant.[11] The pKa corresponds
half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13][14]

Materials:

« Calibrated pH meter and electrode

* Magnetic stirrer and stir bar

e Burette

* 0.1 M Sodium Hydroxide (NaOH) solution, standardized

e 0.1 M Hydrochloric Acid (HCI) solution, standardized

« 0.15 M Potassium Chloride (KCI) solution (to maintain constant ionic strength)[11]
« Nitrogen gas source

Procedure:

« Sample Preparation: Prepare a 1 mM solution of the compound in a reaction vessel. To ensure a controlled environment, purge the solution with ni
displace dissolved CO2.[11]

« Acidification: Make the solution acidic by adding 0.1 M HCI until the pH is stable around 1.8-2.0. This ensures the compound is fully protonated at t
« Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding 0.1 M NaOH in small, precise incremel

« Data Recording: Continuously monitor the pH. Record the pH reading and the volume of NaOH added after each increment, allowing the reading t
< 0.01 pH units/min).[11]

« Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes.

« Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. ldentify the equivalence point (the steepest ¢
curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is equal to the pk
carboxylic acid group.[13]

* Replication: Perform the titration a minimum of three times to ensure data reliability and calculate the average pKa and standard deviation.[11]
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pKa Determination Workflow

Prepare 1mM Sample
(Purge with N2)

Acidify to pH ~2
with 0.1M HCI

Titrate with 0.1M NaOH

Record pH vs. Volume

Plot Titration Curve

Identify Half-Equivalence Point

Result: pH = pKa

Click to download full resolution via product page

Caption: Potentiometric titration workflow for pKa determination.

Thermal Properties: Melting Point and Purity Assessment

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.[15] Impurities typ
depression and broadening of the melting range.[16] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides |
and reproducible data on thermal transitions, making it superior to traditional capillary methods.[16][17]

Experimental Protocol: Melting Point Analysis by DSC

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[18] T
process appears as an endothermic event on the DSC thermogram, from which the onset temperature (melting point) and enthalpy of fusion can be ¢

Materials:

« Differential Scanning Calorimeter

e Aluminum DSC pans and lids

o Crimper for sealing pans

« High-purity indium standard (for calibration)

Procedure:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1593315?utm_src=pdf-body-img
https://quercus.be/differential-scanning-calorimetry-dsc-analysis/
https://chem.libretexts.org/Courses/Sophia_College_for_Women/Thermal_Methods_of_Analysis_(Shetty)/04%3A_Differential_Scanning_Calorimetry_(DSC)
https://chem.libretexts.org/Courses/Sophia_College_for_Women/Thermal_Methods_of_Analysis_(Shetty)/04%3A_Differential_Scanning_Calorimetry_(DSC)
https://analyzing-testing.netzsch.com/en/blog/2022/how-dsc-assists-in-characterizing-active-pharmaceutical-ingredients
https://veeprho.com/use-of-dsc-in-pharmaceuticals-drug-characterisation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufactu

« Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Securely crimp a lid onto the pan. Prepare an empty, <
aluminum pan to serve as the reference.

« DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 10 k
continuous nitrogen purge. The temperature range should encompass the expected melting point.

« Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

« Data Analysis: Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak. The extrapolated onset tempera
is reported as the melting point.[17] The area under the peak corresponds to the enthalpy of fusion. A sharp, symmetrical peak is indicative of high

DSC Analysis Workflow
Calibrate DSC
with Indium Standard
\ 4

Prepare Sample (2-5 mg)
in Aluminum Pan

Set Temperature Program
(e.g., 10 K/min)

Run DSC under N2 Purge

Analyze Thermogram

Result:
Melting Point (Onset Temp)
Purity (Peak Shape)

Click to download full resolution via product page

Caption: Workflow for melting point and purity analysis by DSC.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. Techniques like UV-Vis and NMR ¢
provide detailed information about the electronic and atomic structure of the molecule.[20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions between molecul:
pyridazinone derivatives, characteristic absorption bands related to m — 1* and n — 7* transitions of the conjugated system are expected.[22]
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Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and its absorbance is measured across a wav
of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum will show one or more absorption maxima (A_ma
characteristic of the compound's chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomi
6-Methyl-3-0x0-2,3-dihydropyridazine-4-carboxylic acid, both H and 13C NMR are essential.[20][24]

* H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridazinone
proton, and the carboxylic acid proton. The chemical shift and multiplicity of each signal provide information about its electronic environment and nt
protons.

e 13C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the
the ring, the carbonyl carbon, and the carboxyl carbon, confirming the carbon skeleton.

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-ds, which is suitable for acidic protons) and placed in an NMR tube. The sg
acquired on a high-field NMR spectrometer. Two-dimensional techniques like HMQC and HMBC can be used to correlate proton and carbon signals f
unambiguous assignment.[23]

Conclusion

The physicochemical properties of 6-Methyl-3-o0xo-2,3-dihydropyridazine-4-carboxylic acid—its solubility, acidity, thermal behavior, and spectrosc
—are defining characteristics that govern its potential as a scaffold in drug development. The pyridazine core imparts favorable properties such as po
hydrogen bonding potential, which are beneficial for molecular recognition and solubility.[3] A thorough characterization using the robust, validated me
detailed in this guide is a critical first step in the drug discovery pipeline. This foundational knowledge enables informed decisions in lead optimization
development, and the rational design of new, more effective therapeutic agents.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]
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